molecular formula C20H17N5O3 B2608740 2-[(2-methylphenoxy)methyl]-N-[3-(tetrazol-1-yl)phenyl]furan-3-carboxamide CAS No. 903850-40-8

2-[(2-methylphenoxy)methyl]-N-[3-(tetrazol-1-yl)phenyl]furan-3-carboxamide

Cat. No. B2608740
CAS RN: 903850-40-8
M. Wt: 375.388
InChI Key: IOWIMBMVWNNVRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of polysubstituted furans, such as the compound , can be achieved through various methods. One such method involves the direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates . This method provides a direct and simple strategy in the synthesis of structurally diverse polysubstituted furans .


Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a tetrazole group, which is a class of five-membered heterocyclic compounds containing four nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .

Scientific Research Applications

properties

IUPAC Name

2-[(2-methylphenoxy)methyl]-N-[3-(tetrazol-1-yl)phenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-14-5-2-3-8-18(14)28-12-19-17(9-10-27-19)20(26)22-15-6-4-7-16(11-15)25-13-21-23-24-25/h2-11,13H,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWIMBMVWNNVRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=C(C=CO2)C(=O)NC3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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